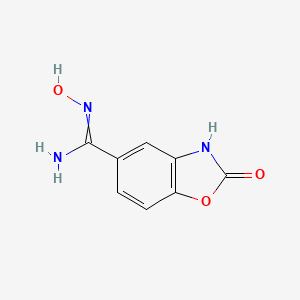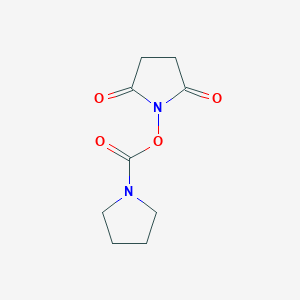
Pyrimidine, 4-(1-aziridinyl)-6-chloro-2-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aziridin-1-yl)-6-chloro-2-methylsulfanylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an aziridine group, a chlorine atom, and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(aziridin-1-yl)-6-chloro-2-methylsulfanylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Aziridine Group: The aziridine group can be introduced via a nucleophilic substitution reaction, where an aziridine derivative reacts with a halogenated pyrimidine intermediate.
Chlorination and Methylthio Substitution: The chlorine and methylthio groups are introduced through electrophilic substitution reactions, often using reagents like thionyl chloride and methylthiol.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The aziridine ring can be reduced to form an amine derivative.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Aziridin-1-yl)-6-chloro-2-methylsulfanylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to form DNA crosslinks.
Biological Research: Used as a tool to study enzyme mechanisms and protein interactions.
Industrial Applications: Employed in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The compound exerts its effects primarily through the formation of DNA crosslinks, which inhibit DNA replication and transcription. This is facilitated by the aziridine group, which can form covalent bonds with nucleophilic sites on DNA. The chlorine and methylthio groups may also contribute to the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Mitomycin C: Another aziridine-containing compound used as a chemotherapeutic agent.
Aziridine-1-carbaldehyde oximes: Known for their cytotoxic activity and potential as anticancer agents.
Uniqueness: 4-(Aziridin-1-yl)-6-chloro-2-methylsulfanylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other aziridine-containing compounds.
This detailed overview provides a comprehensive understanding of 4-(aziridin-1-yl)-6-chloro-2-methylsulfanylpyrimidine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H8ClN3S |
|---|---|
Poids moléculaire |
201.68 g/mol |
Nom IUPAC |
4-(aziridin-1-yl)-6-chloro-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C7H8ClN3S/c1-12-7-9-5(8)4-6(10-7)11-2-3-11/h4H,2-3H2,1H3 |
Clé InChI |
YNRJCAXQTCRIEQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=CC(=N1)Cl)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


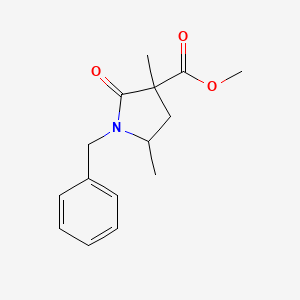

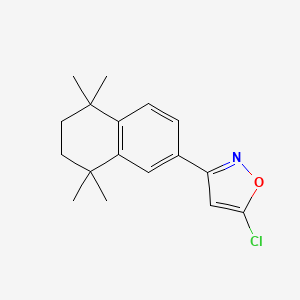
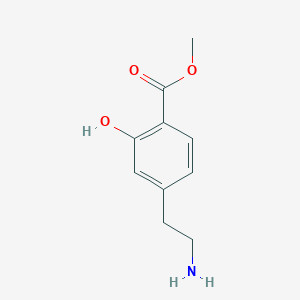
![Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate](/img/structure/B13875358.png)
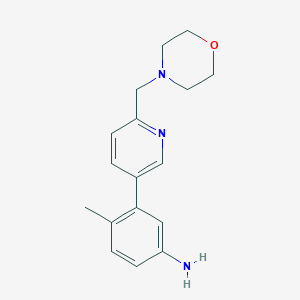
![4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine](/img/structure/B13875378.png)
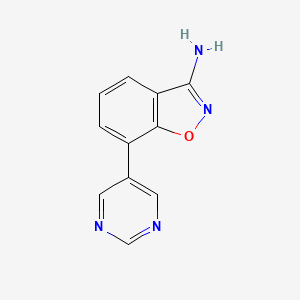
![2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13875394.png)
